![molecular formula C13H16BNO2S B12291391 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is functionalized with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine typically involves the borylation of a thieno[3,2-c]pyridine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thieno[3,2-c]pyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Organic solvents like toluene, DMF, or tetrahydrofuran (THF).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
Materials Science
One of the prominent applications of this compound is in the development of Covalent Organic Frameworks (COFs) . The compound serves as a versatile building block for synthesizing novel crystalline materials with unique structural properties. COFs constructed using this compound exhibit significant potential for gas storage and separation applications due to their high surface area and tunable porosity.
Case Study: COF Synthesis
Recent studies have demonstrated the successful incorporation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine into COF structures. These frameworks have shown enhanced stability and functionality compared to traditional materials. For instance, a study reported the synthesis of a COF utilizing this compound that displayed exceptional gas adsorption capabilities for CO₂ and H₂ .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent . Its structural features allow for interactions with various biological targets.
Case Study: Kinase Inhibition
Research has indicated that derivatives of this compound can act as inhibitors for specific kinases involved in cancer pathways. For example, studies have shown that modifications to the thieno[3,2-c]pyridine moiety can enhance selectivity and potency against certain cancer cell lines. A notable finding was that a derivative exhibited IC₅₀ values in the nanomolar range against specific tumor types .
Catalysis
The compound also plays a role in catalytic processes , particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boronate group facilitates the formation of carbon-carbon bonds under mild conditions.
Case Study: Cross-Coupling Reactions
In a series of experiments aimed at developing efficient synthetic routes for pharmaceutical compounds, researchers utilized this compound as a key reagent. The reactions demonstrated high yields and selectivity for desired products while minimizing by-products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine core instead of thieno[3,2-c]pyridine.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic ester group on a pyridine ring.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Features two boronic ester groups on a benzothiadiazole core.
Uniqueness
The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine lies in its thieno[3,2-c]pyridine core, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.
Biological Activity
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆BNO₂
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been primarily studied for its potential as an inhibitor in multiple pathways:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and metabolic syndrome.
- Antiparasitic Activity : Similar derivatives have shown effectiveness against parasites like Giardia lamblia, indicating potential applications in treating parasitic infections.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thieno[3,2-c]pyridine core can significantly affect the biological activity. For instance:
- Substituents at the para position of the pyridine ring were found to enhance inhibitory activity against tryptophan hydroxylase type I (TPH1), with some derivatives achieving over 60% inhibition at concentrations of 100 µM .
- The presence of the dioxaborolane moiety is crucial for maintaining solubility and bioavailability.
Biological Evaluations
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Studies
- Tryptophan Hydroxylase Inhibition : A study focused on identifying inhibitors for TPH1 to treat obesity found that certain derivatives of thieno[3,2-c]pyridine exhibited strong inhibitory effects. These findings suggest that similar compounds could be developed for therapeutic use against metabolic disorders .
- Antiparasitic Activity : Another research effort identified a series of thieno[2,3-b]pyridine derivatives that demonstrated significant antiparasitic effects against Giardia lamblia. The study highlighted that even minimal substitutions could lead to enhanced biological activity .
Properties
Molecular Formula |
C13H16BNO2S |
---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-18-11-5-6-15-7-9(10)11/h5-8H,1-4H3 |
InChI Key |
AIJYCIGCNOYHDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=NC=C3 |
Origin of Product |
United States |
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